Diphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

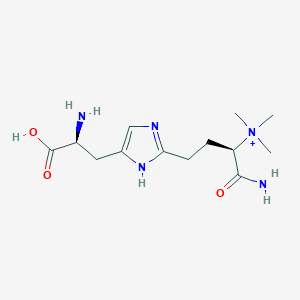

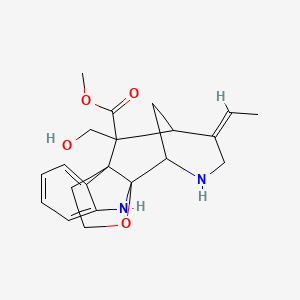

Diphthamide belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Diphthamide is considered to be a practically insoluble (in water) and relatively neutral molecule.

Wissenschaftliche Forschungsanwendungen

Diphthamide Biosynthesis

Diphthamide is a unique post-translational derivative of histidine, and its biosynthesis has been a significant area of research. Studies have shown that the biosynthesis of diphthamide requires multiple steps and involves a range of cellular processes and enzymes. Moehring, Danley, and Moehring (1984) investigated the biosynthesis of diphthamide in Chinese hamster ovary cells, identifying key steps and enzymes involved, such as a methyltransferase activity and an ATP-dependent synthetase activity (Moehring, Danley, & Moehring, 1984). Similarly, Su, Chen, Lee, Jiang, Zhang, and Lin (2012) discovered that the YBR246W gene in yeast is crucial for the last step of diphthamide biosynthesis, providing insights into the complete biosynthesis pathway (Su et al., 2012).

Biological Function of Diphthamide

The biological function of diphthamide, while not fully understood, is a subject of ongoing research. Su, Lin, and Lin (2013) reviewed the current understanding of diphthamide's biosynthesis and biological function, emphasizing its unique presence in eukaryotic and archaeal elongation factor 2 and its recognition by certain bacterial toxins (Su, Lin, & Lin, 2013). Gupta, Liu, Batavia, and Leppla (2008) explored how the diphthamide modification in elongation factor-2 might confer resistance to ricin, suggesting a protective role against ribosome-inactivating proteins (Gupta, Liu, Batavia, & Leppla, 2008).

Diphthamide in Disease and Development

Research has also connected diphthamide to various diseases and developmental processes. Stahl et al. (2015) found that the loss of diphthamide pre-activates NF-κB and death receptor pathways, making cells hypersensitive to tumor necrosis factor, suggesting a role in apoptosis and cellular signaling pathways (Stahl et al., 2015). Zhang, Lin, Zhu, Wang, and Lin (2021) demonstrated that diphthamide promotes target of rapamycin (TOR) signaling, emphasizing its significance in animal development and the translation of proteins in the TORC1 pathway (Zhang, Lin, Zhu, Wang, & Lin, 2021).

Eigenschaften

Molekularformel |

C13H24N5O3+ |

|---|---|

Molekulargewicht |

298.36 g/mol |

IUPAC-Name |

[(2R)-1-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10+/m0/s1 |

InChI-Schlüssel |

FOOBQHKMWYGHCE-VHSXEESVSA-O |

Isomerische SMILES |

C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)N |

SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |

Kanonische SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |

Synonyme |

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

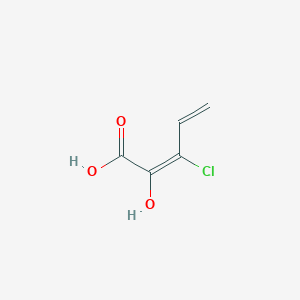

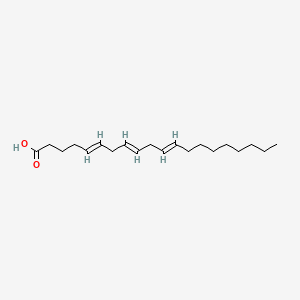

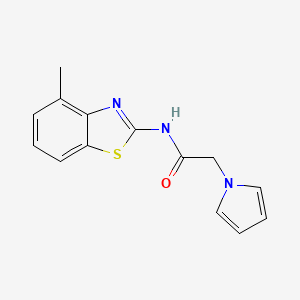

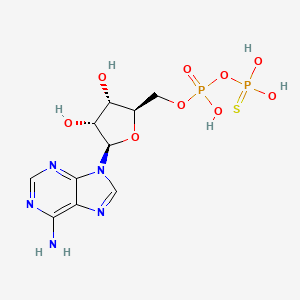

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)

](/img/structure/B1238195.png)